3-Bromo-2,6-difluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWVPTDEVHPILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599695 | |
| Record name | 3-Bromo-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80392-79-6 | |
| Record name | 3-Bromo-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-2,6-DIFLUOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromo 2,6 Difluoropyridine and Its Precursors
Classical Approaches to Halogenated Pyridines
The synthesis of halogenated pyridines, the foundational precursors for more complex structures like 3-bromo-2,6-difluoropyridine, has historically relied on robust and versatile chemical transformations. Among these, nucleophilic aromatic substitution and diazotization-fluorination reactions are paramount.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine atoms onto the pyridine (B92270) ring. This approach is particularly effective for pyridines due to the electron-deficient nature of the ring, which is further enhanced by the presence of the electronegative nitrogen atom. This electron deficiency facilitates the attack of nucleophiles, making the SNAr reaction a more viable pathway compared to benzene (B151609) derivatives. stackexchange.comyoutube.com
A common and effective SNAr strategy for the synthesis of fluoropyridines involves the reaction of polychlorinated pyridines with a suitable fluorinating agent. researchgate.net Cesium fluoride (B91410) (CsF) and potassium fluoride (KF) are frequently employed for this halogen exchange (Halex) reaction. google.comgoogleapis.com The choice of fluorinating agent and reaction conditions can significantly influence the yield and selectivity of the desired fluorinated pyridine.
The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, at elevated temperatures to facilitate the substitution. google.comgoogleapis.com The higher reactivity of CsF often allows for milder reaction conditions compared to KF. A facile method for the difluorination of 3-substituted-2,6-dichloropyridines utilizes cesium fluoride in dimethyl sulfoxide. researchgate.net
For the synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657), potassium fluoride can be used effectively in DMSO at temperatures between 175-192°C, with the product being distilled as it is formed. google.com
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 2,6-Dichloropyridine | KF | DMSO | 186 | 8.6 | 2,6-Difluoropyridine | 96.3 |
| 2,6-Dichloropyridine | KF | Sulfolane | 225-235 | 2 | 2,6-Difluoropyridine | 62 (conversion) |
| 3-Substituted-2,6-dichloropyridines | CsF | DMSO | - | - | 3-Substituted-2,6-difluoropyridines | - |
The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is a well-established principle. The attack of a nucleophile is strongly favored at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. stackexchange.comquora.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. stackexchange.comquora.com When the nucleophile attacks at the 2- or 4-position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, a significant stabilizing contribution. stackexchange.com Attack at the 3-position does not allow for such stabilization, making the intermediate less stable and the reaction less favorable. stackexchange.com
In the context of preparing precursors for this compound, the inherent preference for substitution at the 2- and 6-positions of a pyridine ring is advantageous. Starting with a 2,6-dihalopyridine, the substitution of both halogens with fluorine is a direct consequence of this regiochemical control. The presence of substituents on the pyridine ring can further influence the regioselectivity, with bulky groups potentially directing substitution to the less sterically hindered position. researchgate.net
Another classical and highly effective method for the synthesis of fluoropyridines is the diazotization of aminopyridines followed by a fluorination step, commonly known as the Balz-Schiemann reaction. wikipedia.orgbyjus.com This two-step process involves the conversion of a primary aromatic amine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the corresponding aryl fluoride. wikipedia.orgscientificupdate.com
The reaction is initiated by treating the aminopyridine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the pyridyldiazonium salt. byjus.com In the classical Balz-Schiemann reaction, fluoroboric acid (HBF4) is used, leading to the formation of a diazonium tetrafluoroborate (B81430) salt. wikipedia.orgbyjus.com This salt can often be isolated and then heated to induce decomposition, yielding the fluoropyridine, nitrogen gas, and boron trifluoride. wikipedia.org
An example of this process is the synthesis of 4-fluoropyridine (B1266222) from 4-aminopyridine. nii.ac.jp While this method is robust, modifications have been developed to avoid the isolation of potentially unstable diazonium intermediates and to use alternative fluoride sources. wikipedia.orgscientificupdate.com
Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluoropyridines
Targeted Synthesis of this compound
The direct synthesis of this compound typically involves the preparation of a 2,6-difluorinated pyridine precursor, followed by a regioselective bromination.
A common and practical route to this compound begins with a readily available 2,6-dihalopyridine, such as 2,6-dichloropyridine or 2,6-dibromopyridine. google.comgeorgiasouthern.edu The first step is the conversion of this precursor to 2,6-difluoropyridine through a halogen exchange reaction, as detailed in the SNAr section (2.1.1.1).
Once 2,6-difluoropyridine is obtained, the next critical step is the regioselective introduction of a bromine atom at the 3-position. The fluorine atoms at the 2- and 6-positions are deactivating for electrophilic aromatic substitution and direct incoming electrophiles to the 3- and 5-positions. Bromination can be achieved using various brominating agents. While elemental bromine can be used, often in the presence of a Lewis acid or oleum, other reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can offer milder reaction conditions and improved selectivity. google.comnih.gov The choice of brominating agent and reaction conditions is crucial to favor monosubstitution at the desired 3-position and to avoid the formation of di- or polybrominated byproducts. google.com
Ortholithiation and Derivatization Strategies
Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings, including pyridine derivatives. This method allows for the introduction of substituents adjacent to a directing group. In the context of synthesizing substituted difluoropyridines, the fluorine atoms can direct the lithiation to an adjacent position.
The process typically involves a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). researchgate.netarkat-usa.org For a precursor like 2,6-difluoropyridine, deprotonation is directed to the C-3 position. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a desired functional group. To synthesize this compound via this route, a suitable bromine-containing electrophile like 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS) would be used to trap the anion.
The regioselectivity of these reactions is high, providing a direct route to 3-substituted-2,6-difluoropyridines. researchgate.net The choice of base and reaction conditions is critical to prevent side reactions, such as halogen-metal exchange or addition to the pyridine ring. researchgate.net
Table 1: Reagents in Ortholithiation Strategies
| Role | Example Reagents | Solvent | Temperature |
|---|---|---|---|
| Substrate | 2,6-Difluoropyridine | Tetrahydrofuran (THF) | -78 °C |
| Base | Lithium diisopropylamide (LDA), LiTMP | Tetrahydrofuran (THF) | -78 °C |
Advanced Synthetic Protocols and Process Optimization
Optimizing synthetic protocols is vital for producing this compound efficiently, with high purity, and on a scale suitable for research and development needs.
Strategies for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of this compound and its precursors depends on the careful selection of reagents and reaction conditions.
In the Halex reaction to form 2,6-difluoropyridine from 2,6-dichloropyridine, using spray-dried potassium fluoride and maintaining anhydrous conditions are critical for high conversion rates. google.com The addition of a base like potassium carbonate can neutralize any trace amounts of hydrogen fluoride, which can otherwise lead to side reactions and lower yields. google.com A reported distilled yield for this precursor synthesis reached as high as 96.3%. google.com
For the preparation of 3-substituted-2,6-difluoropyridines from the corresponding 3-substituted-2,6-dichloropyridines, cesium fluoride (CsF) in DMSO has been reported as a highly effective fluorination system, often providing simpler and easier protocols than previous methods. researchgate.net Subsequent purification is typically achieved through standard techniques such as distillation or column chromatography to remove unreacted starting materials and by-products.
Large-Scale Preparations for Research Applications
The demand for this compound as a versatile building block necessitates synthetic routes that are scalable for producing multi-gram or even kilogram quantities for research and development. A key aspect of large-scale synthesis is the development of practical and reliable procedures that avoid hazardous reagents or difficult-to-manage reaction conditions where possible. researchgate.net
The synthesis of the 2,6-difluoropyridine precursor via the Halex reaction from 2,6-dichloropyridine and KF in DMSO is a viable industrial process. google.com Its scalability benefits from the use of relatively inexpensive reagents and the ability to control the reaction by distilling the product. google.com The facile difluorination of 3-substituted-2,6-dichloropyridines using CsF also represents a useful approach for preparing derivatives on a larger scale. researchgate.net For any large-scale preparation, process safety, optimization of reaction parameters (temperature, concentration, reaction time), and efficient product isolation are paramount considerations. researchgate.net
Reactivity and Mechanistic Studies of 3 Bromo 2,6 Difluoropyridine
Reactivity Profile of the Halogen Atoms
The three halogen atoms on the 3-Bromo-2,6-difluoropyridine ring exhibit a differentiated reactivity profile. This allows for selective functionalization at different positions on the pyridine (B92270) core. The fluorine atoms at the C-2 and C-6 positions are activated towards nucleophilic aromatic substitution, while the bromine atom at the C-3 position is primarily susceptible to halogen-metal exchange.
The differing reactivity of the bromine and fluorine atoms on the this compound scaffold is a direct consequence of their positions relative to the ring nitrogen atom and their intrinsic chemical properties. The fluorine atoms at the 2- and 6-positions are ortho and para to the ring's nitrogen atom, respectively. The electron-withdrawing nature of the nitrogen atom significantly acidifies these positions, making them highly susceptible to attack by nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). libretexts.orgthieme-connect.com In SNAr reactions on heteroaromatic rings, fluoride (B91410) is an excellent leaving group, and its displacement is often kinetically favorable compared to other halogens like chlorine. nih.gov
Conversely, the bromine atom is at the C-3 position, which is meta to the ring nitrogen. This position is not electronically activated for SNAr, as the negative charge of the intermediate cannot be effectively delocalized onto the electronegative nitrogen atom. thieme-connect.com However, the carbon-bromine bond is weaker than the carbon-fluorine bond, making the bromine atom the preferred site for halogen-metal exchange reactions. wikipedia.org This type of reaction typically involves treatment with a strong organometallic base, such as n-butyllithium, to replace the bromine with a metal, most commonly lithium. ias.ac.in The rate of halogen-metal exchange generally follows the trend I > Br > Cl, with fluorides being largely unreactive. wikipedia.org
Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for this compound, targeting the fluorine atoms at the C-2 and C-6 positions. nih.gov This reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the electron-deficient pyridine ring at one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this step. youtube.com In the subsequent step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the pyridine ring is restored. youtube.comyoutube.com The presence of the strongly electron-withdrawing nitrogen atom in the ring is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction. libretexts.org
The substitution of a single fluorine atom in this compound can proceed at either the C-2 or C-6 position, and the outcome can be influenced by reaction conditions. The inherent electronic properties of the molecule can lead to mixtures of regioisomers. For instance, in a related compound, methyl 2,6-difluoropyridine-3-carboxylate, reaction with methylamine (B109427) yielded a nearly 1:1 mixture of the 2- and 6-substituted products, demonstrating the similar intrinsic reactivity of the two positions. researchgate.net
However, high regioselectivity can often be achieved by carefully selecting the solvent and reagents. The reaction of methyl 2,6-dichloropyridine-3-carboxylate, a similar substrate, with sodium methoxide (B1231860) showed a strong preference for substitution at the C-6 position when conducted in solvents like N,N-dimethylformamide (DMF) or methanol. researchgate.net This demonstrates that the reaction environment can play a critical role in directing the nucleophilic attack to one position over the other.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Solvent | Product Ratio (C-6:C-2) |
|---|---|---|---|
| Methyl 2,6-difluoropyridine-3-carboxylate | Methylamine | EtOH | 43 : 57 |
| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide | DMF / MeOH | Highly regioselective for C-6 |
This table presents data from analogous substituted difluoropyridine systems to illustrate the principles of regioselectivity. researchgate.net
Both steric and electronic factors govern the rate and regioselectivity of SNAr reactions on the this compound ring. Electronically, the bromine atom at the C-3 position acts as an electron-withdrawing group via induction, which further activates the C-2 and C-6 positions towards nucleophilic attack by lowering the energy of the Meisenheimer intermediate. rsc.org
Steric hindrance can also play a significant role, particularly when using bulky nucleophiles. ohsu.edu In general, nucleophilic attack is favored at the less sterically hindered position. dokumen.pub For this compound, the C-6 position is generally less sterically encumbered than the C-2 position, which is flanked by the bromine atom at C-3. Consequently, larger nucleophiles may show a greater preference for substitution at the C-6 position. dokumen.pub The interplay between the electronic activation provided by the ring nitrogen and the C-3 bromine, and the steric environment around the C-2 and C-6 positions, ultimately determines the reaction's outcome.
The presence of two reactive fluorine atoms allows for tandem or sequential SNAr reactions on this compound. This approach is a powerful strategy for the synthesis of 2,3,6-trisubstituted pyridines, which are important structural motifs in drug discovery. nih.govresearchgate.net In this process, a first nucleophile displaces one of the fluorine atoms, and a second, different nucleophile can then be introduced to displace the remaining fluorine.
This sequential substitution allows for the controlled and regioselective construction of highly functionalized pyridine derivatives from a single starting material. The ability to perform these tandem substitutions makes 3-substituted-2,6-difluoropyridines versatile building blocks in synthetic chemistry. nih.govresearchgate.net
Halogen-metal exchange is a fundamental organometallic reaction that is highly effective for the bromine atom at the C-3 position of this compound. wikipedia.org This reaction converts the carbon-bromine bond into a carbon-metal bond, typically a carbon-lithium bond. ias.ac.in The process involves treating the substrate with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). tcnj.eduacs.org
The reaction is kinetically controlled and rapid, often occurring faster than potential side reactions like nucleophilic addition to the ring. wikipedia.orgtcnj.edu The resulting aryllithium species is a potent nucleophile and can be reacted in situ with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new carbon-based or heteroatom-based functional groups at the C-3 position. ias.ac.intcnj.edu This regiospecific functionalization is a key advantage of the halogen-metal exchange method, as the metal is introduced precisely at the original location of the bromine atom. ias.ac.in
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Bromine Position
The carbon-bromine bond at the C-3 position of this compound is the primary site for cross-coupling reactions. These transformations, catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgharvard.edu For this compound, the Suzuki reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-3 position. The reactivity of the C-Br bond is enhanced by the electron-withdrawing nature of the pyridine ring and the fluorine substituents. Optimization of the reaction often involves careful selection of the palladium catalyst, ligands, base, and solvent system to achieve high yields. researchgate.netorganic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nrochemistry.comgold-chemistry.orgorganic-chemistry.org This reaction is highly effective for the alkynylation of this compound at the C-3 position. Studies on related polyhalogenated pyridines, such as 2,4,6-tribromo-3,5-difluoropyridine (B1586626), have shown that bromine atoms are selectively displaced in Sonogashira reactions, with those at the 2- and 6-positions (ortho to the nitrogen) being particularly reactive. arkat-usa.org This suggests that the bromine at the 3-position in this compound would be a reactive site for such couplings.
Table 1: Representative Conditions for Cross-Coupling Reactions of Bromopyridines
| Coupling Reaction | Catalyst System | Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/Water | 80-100 °C | harvard.eduresearchgate.net |
| Suzuki-Miyaura | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80 °C | harvard.edu |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | THF or DMF | Room Temp. to 60 °C | nrochemistry.comarkat-usa.org |
| Sonogashira (Copper-free) | Pd(OAc)₂, P(t-Bu)₃ | Cs₂CO₃ | Acetonitrile | Room Temp. | organic-chemistry.org |
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene (B151609). The presence of two strongly electron-withdrawing fluorine atoms in this compound further deactivates the ring.
Consequently, electrophilic aromatic substitution on this compound is exceptionally difficult and generally does not occur under standard conditions used for benzene derivatives (e.g., nitration, halogenation, Friedel-Crafts reactions). libretexts.orgyoutube.comlibretexts.org Any potential electrophilic attack would be directed by the existing substituents, but the high deactivation of the ring system makes such reactions synthetically unviable. Alternative strategies, such as organometallic approaches, are required to functionalize the C-H bonds of the ring.
Organometallic Chemistry and C-H Activation
Organometallic strategies provide a powerful alternative for the functionalization of the electron-poor this compound ring, enabling the activation of specific C-H bonds that are unreactive towards electrophiles.
Directed ortho-metalation (DoM) is a key technique for the regioselective deprotonation of aromatic and heteroaromatic compounds. baranlab.org The reaction uses a directed metalation group (DMG) to coordinate an organolithium base, facilitating the removal of a proton from an adjacent (ortho) position. researchgate.netharvard.edu Halogens can serve as DMGs, guiding the metalation to a specific site. nih.gov
In this compound, the fluorine atom at C-2 and the bromine atom at C-3 can both potentially direct lithiation. The most acidic proton is expected to be at the C-4 position, influenced by the inductive effects of the adjacent C-3 bromine and the two fluorine atoms. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can selectively deprotonate the C-4 position. researchgate.net This generates a 4-lithio-3-bromo-2,6-difluoropyridine intermediate in situ. This approach avoids competing reactions like metal-halogen exchange or nucleophilic attack on the ring. nih.govresearchgate.netarkat-usa.org
Studies on the closely related 2,4,6-tribromo-3,5-difluoropyridine have shown that metal-halogen exchange with n-butyllithium occurs selectively at the 4-position, as the resulting carbanion is stabilized by the two ortho fluorine atoms. arkat-usa.org This highlights the strong activating effect of fluorine substituents towards deprotonation or metalation at adjacent sites.
The true synthetic utility of DoM lies in the subsequent trapping of the generated organometallic intermediate with an electrophile. researchgate.netresearchgate.net The 4-lithio species of this compound can react with a wide array of electrophiles, allowing for the precise and site-selective introduction of various functional groups at the C-4 position. nih.govnih.govrsc.orgrsc.org
This two-step sequence—directed lithiation followed by electrophilic quench—provides access to a diverse range of 3,4-disubstituted 2,6-difluoropyridines that are otherwise difficult to synthesize.
Table 2: Potential Site-Selective Functionalization at C-4 via Lithiation
| Electrophile | Functional Group Introduced | Resulting Compound Class | Reference |
|---|---|---|---|
| D₂O | -D (Deuterium) | Deuterated Pyridine | researchgate.net |
| (CH₃)₃SiCl | -Si(CH₃)₃ | Silylated Pyridine | acs.org |
| CO₂ | -COOH | Pyridinecarboxylic Acid | arkat-usa.org |
| DMF | -CHO | Pyridinecarboxaldehyde | arkat-usa.org |
| I₂ | -I | Iodinated Pyridine | researchgate.net |
Reaction Mechanisms and Transition State Analysis
Understanding the intricate details of reaction pathways, including the structures of intermediates and transition states, is crucial for optimizing reaction conditions and predicting outcomes. Computational chemistry has become an indispensable tool for these mechanistic investigations.
Computational methods, particularly Density Functional Theory (DFT), are widely used to model reaction mechanisms, calculate activation energies, and predict the regioselectivity of chemical transformations. nih.gov
For the reactions of this compound, computational studies can provide valuable insights:
Cross-Coupling Reactions: DFT calculations can elucidate the elementary steps of the catalytic cycle for Suzuki and Sonogashira reactions, including oxidative addition, transmetalation, and reductive elimination. nih.govnih.govmdpi.comchemrxiv.org These studies can help explain ligand effects and predict the reactivity of different C-halogen bonds.
Lithiation and DoM: Computational models can predict the most kinetically and thermodynamically favorable site for deprotonation. acs.org By calculating the pKa values of the C-H bonds and modeling the transition states for proton abstraction by different lithium amide bases, the observed regioselectivity of lithiation at the C-4 position can be rationalized. These models often include the effects of solvent and the aggregation state of the organolithium reagent. acs.orgnih.gov
Such theoretical studies complement experimental findings, providing a deeper understanding of the factors that control the reactivity and selectivity of this compound.
Role of Solvents and Reagents in Directing Reactivity
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the choice of solvents and reagents. These factors can dictate the regioselectivity of the substitution, determining which of the halogen atoms is replaced by an incoming nucleophile. The inherent electronic properties of the pyridine ring, activated by the electron-withdrawing effects of the fluorine and bromine atoms, make it susceptible to nucleophilic attack. The precise outcome of such reactions is a delicate interplay between the nature of the solvent, the properties of the nucleophile, and the steric and electronic effects of the substituents on the pyridine ring.
The regioselectivity of nucleophilic attack on substituted 2,6-dihalopyridines is a subject of detailed study. While specific data on this compound is limited, valuable insights can be drawn from analogous systems, such as 3-substituted 2,6-dichloropyridines. Research on these related compounds demonstrates that solvents play a crucial role in directing the position of nucleophilic substitution.
The ability of a solvent to act as a hydrogen-bond acceptor, quantified by the Kamlet-Taft solvatochromic parameter β, has been shown to be a key determinant in regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity can be effectively switched by changing the solvent. Solvents with a low β value, such as dichloromethane (B109758) (DCM), tend to favor substitution at the 2-position. Conversely, solvents with a high β value, like dimethyl sulfoxide (B87167) (DMSO), direct the substitution towards the 6-position. researchgate.net This effect is attributed to the solvent's ability to stabilize the transition state of the reaction, which can differ for attack at the two different positions.
The nature of the reagent, specifically the nucleophile, also plays a critical role. Stronger, more reactive nucleophiles are generally required for SNAr reactions. The steric bulk and electronic properties of the nucleophile can influence the site of attack. For example, a bulky nucleophile might preferentially attack the less sterically hindered position on the pyridine ring.
The following interactive data table illustrates the effect of the solvent on the regioselectivity of a nucleophilic aromatic substitution reaction on a related 3-substituted 2,6-dihalopyridine system. This data provides a strong indication of how solvents can direct the reactivity of compounds like this compound.
| Solvent | Kamlet-Taft β Parameter | Regioselectivity (2-isomer : 6-isomer) |
|---|---|---|
| Dichloromethane (DCM) | 0.10 | 16 : 1 |
| Acetonitrile | 0.31 | Value Not Available |
| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 |
Data derived from a study on 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, illustrating the principle of solvent-directed regioselectivity. researchgate.net
Advanced Derivatization and Functionalization of 3 Bromo 2,6 Difluoropyridine
Synthesis of Poly-substituted Pyridines
The unique electronic properties of the pyridine (B92270) core in 3-bromo-2,6-difluoropyridine, influenced by the electron-withdrawing nature of the halogen atoms, facilitate controlled, stepwise reactions to build molecular complexity.
The synthesis of 2,3,6-trisubstituted pyridines from this compound is a testament to the principles of regioselective chemistry. The two fluorine atoms at the C2 and C6 positions are activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the C3 position is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a tandem SNAr approach to introduce two different nucleophiles at the C2 and C6 positions, followed by a final functionalization at the C3 position.
The two carbon-fluorine bonds in 3-substituted-2,6-difluoropyridines are distinguishable, allowing for sequential nucleophilic aromatic substitutions. This stepwise approach is crucial for the controlled synthesis of unsymmetrically substituted pyridines. The first nucleophilic substitution typically occurs at the C6 position, which is more activated due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent fluorine atom. Following the initial substitution, a second, different nucleophile can be introduced at the C2 position under appropriate reaction conditions. This sequential substitution strategy provides a reliable pathway to a wide array of 2,6-disubstituted-3-bromopyridines, which can then undergo further derivatization at the C3 position to yield the final 2,3,6-trisubstituted products.
A notable application of the stepwise functionalization of halopyridines is the synthesis of nonsymmetrical bisazolyl pyridines. These compounds are of significant interest as ligands for metal complexes with tunable photophysical and chelating properties. Starting from a related isomer, 4-bromo-2,6-difluoropyridine (B1343820), a three-step synthetic route has been developed that can be conceptually applied to this compound. This methodology involves the sequential nucleophilic substitution of the two fluorine atoms by different azolate anions, followed by a palladium-catalyzed cross-coupling reaction at the bromine-substituted position.
The first step involves the reaction of this compound with one equivalent of an azole, such as a pyrazole (B372694) or an indazole, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. This reaction typically proceeds with high regioselectivity, affording the mono-substituted product. The second step introduces a different azole under similar conditions to displace the remaining fluorine atom, resulting in the formation of a nonsymmetrical bisazolyl pyridine. For instance, the reaction of 2-(3-ethoxycarbonyl-1H-pyrazolyl)-4-bromo-6-fluoropyridine with 4-aminopyrazole has been shown to produce the corresponding bisazolyl pyridine in a moderate yield of 42%. In contrast, the reaction with 4-nitropyrazole under milder conditions can lead to a significantly higher yield of 90%. This highlights the influence of the nucleophile's electronic properties on the reaction efficiency. The final bromine atom serves as a handle for further diversification via cross-coupling reactions.
Introduction of Diverse Functional Groups
The orthogonal reactivity of the C-Br and C-F bonds in this compound allows for the selective introduction of a wide variety of functional groups using a diverse toolbox of modern synthetic methodologies.
The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical and materials chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of arylamines from aryl halides. This reaction can be effectively applied to this compound to introduce a range of primary and secondary amines at the C3 position. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and functional group tolerance. While specific examples with this compound are not extensively detailed in the provided search results, the general applicability of the Buchwald-Hartwig amination to bromo-pyridines is well-established. The reaction typically involves a palladium precatalyst, a bulky electron-rich phosphine ligand, and a base such as sodium tert-butoxide or lithium hexamethyldisilazide.
Table 1: Illustrative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst System | Base | Solvent | Temperature (°C) |
| Primary Alkylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 |
| Secondary Alkylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-110 |
| Aniline Derivative | [Pd(allyl)Cl]₂ / t-BuXPhos | LHMDS | 1,4-Dioxane | 100 |
Note: This table represents typical conditions for Buchwald-Hartwig amination of aryl bromides and serves as a general guideline. Specific conditions for this compound would require experimental optimization.
Palladium-catalyzed cross-coupling reactions are indispensable for the construction of carbon-carbon bonds. The bromine atom at the C3 position of this compound serves as an excellent handle for Suzuki-Miyaura, Sonogashira, and Stille couplings.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is particularly useful for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. For example, the Sonogashira coupling of a related 4-bromo-2,6-difluoropyridine derivative has been successfully demonstrated.
The Stille coupling employs organostannanes as the coupling partners for aryl halides, catalyzed by a palladium complex. Organostannanes are stable and can be prepared with a wide variety of organic groups.
Table 2: Representative C-C Coupling Reactions of Aryl Bromides
| Coupling Reaction | Coupling Partner | Catalyst System | Base/Additive | Solvent |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene |
Note: This table provides general conditions for these coupling reactions. The optimal conditions for this compound may vary.
The fluorine atoms at the C2 and C6 positions of this compound are activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-withdrawing nature of both the pyridine nitrogen and the fluorine atoms themselves, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. In SNAr reactions of haloaromatics, the rate of reaction is often fastest for fluorine as the leaving group, despite the high strength of the C-F bond. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the strong inductive electron-withdrawing effect of fluorine.
This property allows for the displacement of the fluorine atoms by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing access to a wide range of 2,6-disubstituted-3-bromopyridines. The regioselectivity of the first substitution can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, as discussed in the synthesis of nonsymmetrical bisazolyl pyridines, N-nucleophiles like azolates readily displace the fluorine atoms. Similarly, O- and S-nucleophiles can be employed to introduce new functional groups at the C2 and C6 positions.
Table 3: Examples of Nucleophilic Aromatic Substitution on Fluoropyridines
| Nucleophile | Product Type | General Conditions |
| Primary/Secondary Amine | 2-Amino-6-fluoropyridine derivative | K₂CO₃, DMF, 100-140 °C |
| Sodium Alkoxide | 2-Alkoxy-6-fluoropyridine derivative | NaH, Alcohol, reflux |
| Sodium Thiolate | 2-Thioether-6-fluoropyridine derivative | NaH, Thiol, THF, rt |
Note: This table illustrates the types of transformations possible via fluorine displacement on activated fluoropyridines.
Derivatization via Bromine Displacement
The bromine atom at the C-3 position of the pyridine ring is the primary site for derivatization through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material. The choice of catalyst, ligands, and reaction conditions allows for high selectivity and yields. wikipedia.orgwikipedia.org
Common cross-coupling reactions for bromine displacement include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a C-C bond. wikipedia.orglibretexts.org It is widely used for synthesizing biaryl compounds. wikipedia.org The reaction generally proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgharvard.edu
Sonogashira Coupling: This method forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It has become a vital method for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The development of specialized phosphine ligands has been crucial to the broad applicability of this reaction. wikipedia.org
Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org
These reactions leverage the reactivity of the C-Br bond, which is more susceptible to oxidative addition by palladium catalysts compared to the C-F bonds on the same ring. This selective activation is a cornerstone of the synthetic utility of polyhalogenated pyridines. arkat-usa.org
| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) | Palladium complex + Base | C(sp²)–C(sp²) | Stable, low toxicity boron reagents; wide functional group tolerance. libretexts.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne | Palladium complex + Copper(I) salt + Base | C(sp²)–C(sp) | Mild reaction conditions; useful for synthesizing alkynyl-substituted aromatics. wikipedia.org |
| Buchwald-Hartwig | Amine (Primary or Secondary) | Palladium complex + Ligand + Base | C(sp²)–N | Key method for aryl amine synthesis; ligand choice is critical. wikipedia.orgorganic-chemistry.org |
| Stille | Organostannane | Palladium complex | C(sp²)–C(sp²) | Air- and moisture-stable organotin reagents; broad scope. wikipedia.orglibretexts.org |
Design of Complex Molecular Architectures
The ability to selectively functionalize this compound makes it an excellent scaffold for building more intricate molecular architectures. The initial bromine displacement reaction introduces a key substituent, which can then be used in subsequent transformations, or the remaining fluorine atoms can be targeted to create highly substituted pyridine derivatives.
3-Substituted-2,6-difluoropyridines serve as valuable intermediates in the synthesis of macrocyclic compounds. nih.gov The general strategy involves a two-step process. First, the bromine at the C-3 position is displaced to introduce a side chain. Subsequently, the fluorine atoms at the C-2 and C-6 positions can undergo nucleophilic aromatic substitution (SNAr) reactions. By using a nucleophile with two reactive ends, an intramolecular cyclization can be achieved, leading to the formation of a macrocycle that incorporates the pyridine ring. This approach has been successfully applied in drug discovery for the synthesis of novel protein kinase C theta (PKCθ) inhibitors, demonstrating the utility of this scaffold for creating biologically active macrocycles. nih.gov
| Starting Material | Key Reactions | Resulting Structure | Application Example |
|---|---|---|---|
| This compound | 1. Bromine Displacement (e.g., Suzuki, Sonogashira) 2. Intramolecular double SNAr at C-2 and C-6 | Pyridine-containing macrocycle | Synthesis of novel protein kinase C theta (PKCθ) inhibitors. nih.gov |
The development of efficient synthetic routes to novel heteroaromatic scaffolds is a significant goal in medicinal chemistry. ucsb.edu Halogenated pyridines are key starting materials in this endeavor. Following the initial bromine displacement on this compound, the resulting difluoropyridine derivative can be further elaborated. The fluorine atoms, activated towards nucleophilic substitution, can be replaced to build fused ring systems or to link the pyridine to other heteroaromatic cores. For example, Sonogashira coupling at the bromine position, followed by reactions at the fluorine positions, can lead to the formation of complex, polyfunctional pyridine systems. arkat-usa.org This stepwise functionalization allows for the controlled construction of 2,3,6-trisubstituted pyridines, which are recognized as popular and biologically attractive scaffolds for drug candidates. nih.gov The strategic use of polyhalogenated systems like this compound provides a powerful tool for creating innovative, under-exploited heteroaromatic structures for drug discovery libraries. ucsb.edu
Applications in Medicinal Chemistry and Drug Discovery Research
3-Bromo-2,6-difluoropyridine as a Precursor for Biologically Active Compounds
This compound serves as a key starting material for the synthesis of 2,3,6-trisubstituted pyridines, a structural motif found in numerous biologically active compounds and drug candidates. nih.govresearchgate.net The two fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functional groups. nih.govresearchgate.net This controlled substitution pattern is crucial for building molecular complexity and tailoring compounds to interact with specific biological targets. The presence of the bromine atom at the 3-position offers an additional site for modification, typically through metal-catalyzed cross-coupling reactions, further expanding the diversity of accessible derivatives. This synthetic flexibility makes it an attractive scaffold for developing novel therapeutic agents. nih.govresearchgate.net
Table 1: Role of this compound as a Chemical Precursor
| Feature | Description | Significance in Drug Discovery |
| Core Structure | A pyridine (B92270) ring substituted with one bromine and two fluorine atoms. | Pyridine is a common scaffold in pharmaceuticals. |
| Reactive Sites | Two reactive carbon-fluorine (C-F) bonds and one carbon-bromine (C-Br) bond. researchgate.net | Allows for sequential and diverse chemical modifications. |
| Key Reaction | Nucleophilic Aromatic Substitution (SNAr) at the C-F positions. researchgate.net | Enables the introduction of a wide variety of functional groups to build complex molecules. nih.gov |
| Primary Product | 2,3,6-trisubstituted pyridines. nih.gov | This class of compounds is a popular and important scaffold for biologically active molecules. researchgate.net |
Synthesis of Pharmaceutical Intermediates
The ability to readily convert this compound into more complex 2,3,6-trisubstituted pyridines positions it as a critical tool for generating pharmaceutical intermediates. nih.gov These intermediates are not final drug products but are advanced molecules that serve as the foundation for the synthesis of active pharmaceutical ingredients (APIs). Research has demonstrated a facile method for this conversion through a tandem nucleophilic aromatic substitution process, which offers good regioselectivity and yield. nih.govresearchgate.net This approach is valuable for the efficient preparation of drug candidates and for the design of original molecular scaffolds in medicinal chemistry. researchgate.netresearchgate.net The use of brominated pyridines as intermediates is a well-established strategy in the synthesis of various medicines. google.com
Development of Enzyme Inhibitors
Enzyme inhibitors are a major class of therapeutic agents, and the development of selective inhibitors is a primary goal of drug discovery. The pyridine scaffold, and specifically derivatives of this compound, has been successfully employed in the creation of potent enzyme inhibitors.
Protein Kinase C theta (PKCθ) is a serine/threonine-specific protein kinase predominantly expressed in T-cells. researchgate.net It plays a crucial role in T-cell activation and signaling, making it an attractive therapeutic target for a variety of immunological and T-cell mediated diseases. researchgate.netguidetopharmacology.org
3-Substituted-2,6-difluoropyridines have been effectively used to synthesize a range of novel PKCθ inhibitors, including various 2,3,6-trisubstituted pyridines and macrocyclic derivatives. nih.govresearchgate.net The synthetic route leverages the reactivity of the carbon-fluorine bonds to build the complex structures required for potent and selective inhibition of the PKCθ enzyme. nih.govresearchgate.net This practical application underscores the utility of this compound in generating targeted therapies for inflammatory disorders. nih.govguidetopharmacology.org
Table 2: Development of PKCθ Inhibitors from this compound
| Target Enzyme | Role in Disease | Precursor Compound | Synthetic Strategy | Resulting Inhibitors |
| Protein Kinase C Theta (PKCθ) | T-cell activation, immunological response. researchgate.net | This compound | Tandem Nucleophilic Aromatic Substitution (SNAr). researchgate.net | Novel 2,3,6-trisubstituted pyridines and macrocyclic derivatives. nih.gov |
Antimicrobial and Anticancer Compound Development
The development of new antimicrobial and anticancer agents is critical to overcoming drug resistance and treating various malignancies. Heterocyclic compounds containing pyridine and bromo-substituents are actively investigated for these properties. ijpcbs.comnih.gov While direct applications of this compound are part of ongoing research, related structures serve as important pharmacophores in this area. For instance, novel series of 5-bromo-pyrimidine derivatives have been synthesized and shown to possess significant in vitro antimicrobial and anticancer activity. ijpcbs.com Similarly, various pyridine derivatives have been reported to exhibit activity against different microbial strains and cancer cell lines. nih.govmdpi.com The synthetic accessibility of diverse structures from this compound makes it a valuable platform for developing libraries of compounds to be screened for potential antimicrobial and anticancer efficacy.
Structure-Activity Relationship (SAR) Studies in Halogenated Pyridine Systems
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgnih.gov This knowledge guides the modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. drugdesign.org
Halogenated pyridine systems, such as those derived from this compound, are excellent substrates for SAR studies. The distinct reactivity of the C-F and C-Br bonds allows chemists to systematically modify each position and evaluate the impact on biological function. researchgate.netresearchgate.net For example, in the development of PKCθ inhibitors, SAR studies on the 2,3,6-trisubstituted pyridine scaffold revealed that introducing a suitable lipophilic substituent significantly boosted inhibitory activity. researchgate.net The presence and position of halogen atoms like fluorine and bromine can profoundly influence a molecule's properties, including its ability to bind to a target and its metabolic stability. nih.gov Therefore, this compound provides a precisely defined starting point for conducting detailed SAR explorations to optimize drug candidates. researchgate.net
Computational Chemistry and Spectroscopic Characterization in Research
The study of 3-Bromo-2,6-difluoropyridine and its derivatives in research relies heavily on a combination of computational modeling and spectroscopic analysis. These techniques provide a deeper understanding of molecular structure, stability, and electronic properties, which is crucial for predicting reactivity and designing new synthetic pathways.
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies for Pyridine (B92270) Functionalization
The functionalization of pyridine rings is a central theme in organic synthesis due to their prevalence in pharmaceuticals and functional materials. chinesechemsoc.orgnih.gov Traditional methods often struggle with regioselectivity, particularly for substitutions at the C3 and C4 positions. nih.govresearchgate.net Emerging research focuses on overcoming these challenges through innovative strategies.
Recent advancements include dearomatization-rearomatization strategies, which provide a powerful tool for achieving meta-selective C-H functionalization of pyridines, a traditionally difficult transformation. acs.orgnih.gov Furthermore, energy-transfer-enabled rearrangements under visible light are being explored to construct novel pyridine structures, such as those containing three-membered rings, through radical migrations. chinesechemsoc.org These methods offer mild reaction conditions and broad functional group compatibility. chinesechemsoc.org
For 3-Bromo-2,6-difluoropyridine, these novel methodologies are particularly relevant. Its structure is primed for sequential, regioselective substitutions. For instance, the fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom can participate in various cross-coupling reactions. The development of facile methods for preparing 3-substituted-2,6-difluoropyridines has already demonstrated their utility in converting them to 2,3,6-trisubstituted pyridines, which are highly sought-after scaffolds in drug discovery. nih.govresearchgate.net Future research will likely focus on applying these cutting-edge functionalization techniques to this versatile substrate to access an even wider array of complex pyridine derivatives.
Exploration of New Catalytic Transformations
Catalysis is at the forefront of modern synthetic chemistry, enabling efficient and selective transformations. mdpi.com For pyridine systems, transition-metal catalysis has been instrumental in developing methods for C-H functionalization and cross-coupling reactions. nih.gov Metals such as palladium, copper, nickel, rhodium, and ruthenium are commonly employed to activate C-H bonds, often at the C2 position due to the directing effect of the nitrogen atom. nih.gov
Emerging areas in catalysis for pyridine modification include:
Electrocatalytic Hydrogenation: This method uses electricity to drive the hydrogenation of pyridines to piperidines at ambient temperature and pressure, offering a more sustainable alternative to traditional methods that often require high pressure and temperature. acs.org
Asymmetric Dearomatization: Copper-catalyzed enantioselective dearomatization of pyridinium salts with Grignard reagents allows for the synthesis of chiral dihydropyridines, which are valuable synthetic intermediates. mdpi.com
Heterobimetallic Catalysis: The use of cooperative catalyst systems, such as Cu/Fe complexes, has shown promise in achieving regioselective 1,4-hydroboration of nonactivated pyridines. nih.gov
The structure of this compound is well-suited for exploration with these new catalytic systems. The distinct reactivity of the C-Br and C-F bonds allows for selective transformations. For example, palladium-catalyzed cross-coupling reactions can be selectively performed at the bromine position, while the fluorine atoms can undergo nucleophilic substitution. researchgate.net Future research will likely explore novel catalytic systems that can achieve selective C-H functionalization at the C4 or C5 positions of the this compound ring, further expanding its synthetic utility.
Applications in Materials Science and Agrochemicals
The unique properties imparted by fluorine atoms, such as increased thermal stability, chemical resistance, and hydrophobicity, make fluorinated compounds highly valuable in materials science and agrochemicals. mdpi.com
In materials science , perfluorinated pyridines are used as building blocks for high-performance fluoropolymers and fluorinated network materials. mdpi.com These materials find applications in advanced technologies due to their desirable properties. The reactivity of the C-F bonds in compounds like perfluoropyridine towards nucleophilic aromatic substitution (SNAr) allows for their incorporation into polymer backbones. mdpi.com this compound, as a difluorinated pyridine derivative, represents a promising monomer for creating novel polymers with tailored properties. Its bromine substituent offers an additional handle for post-polymerization modification or for creating cross-linked networks.
In the field of agrochemicals , fluorinated pyridines are important structural motifs. The introduction of fluorine can significantly enhance the biological activity and metabolic stability of a molecule. researchgate.net Consequently, there is a high demand for versatile fluoropyridine building blocks for the synthesis of new pesticides and herbicides. The 2,3,6-trisubstituted pyridine scaffold, readily accessible from this compound, is a popular framework for biologically active compounds, making it a valuable intermediate in the discovery of new agrochemicals. nih.gov
Advanced Computational Design of Pyridine-Based Compounds
Computational chemistry has become an indispensable tool in modern drug discovery and materials design. mdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations allow researchers to predict the properties and biological activity of novel compounds before their synthesis, saving significant time and resources. mdpi.comnih.gov
For pyridine-based compounds, computational approaches are widely used to:
Design Novel Inhibitors: Molecular docking is used to predict the binding modes and affinities of pyridine derivatives to target proteins, such as kinases (e.g., PIM-1, CDK9), which are often implicated in cancer. acs.orgnih.gov
Optimize Biological Activity: 3D-QSAR models help to identify the key structural features required for a compound's biological activity, guiding the design of more potent analogues. mdpi.com
Predict ADME Properties: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles. mdpi.com
The this compound scaffold is an excellent starting point for computational design. Researchers can model various substitutions at the bromo and fluoro positions to design libraries of virtual compounds. These virtual libraries can then be screened in silico against biological targets of interest to identify the most promising candidates for synthesis and experimental testing. researchgate.net This approach accelerates the discovery of new pyridine-based therapeutics.
Expanding Biological and Pharmacological Applications
Pyridine and its derivatives are among the most common heterocyclic scaffolds found in FDA-approved drugs, highlighting their importance in medicinal chemistry. chinesechemsoc.org They are key components in drugs for a wide range of diseases, including cancer. nih.gov
The this compound core is a precursor to 2,3,6-trisubstituted pyridines, a class of compounds with significant biological potential. nih.gov A practical application has already been demonstrated in the synthesis of novel and potent inhibitors of protein kinase C theta (PKCθ), a target for autoimmune diseases. nih.gov
Future research is expected to further expand the pharmacological applications of derivatives from this compound. Given the prevalence of pyridine-based structures as kinase inhibitors, there is significant potential to develop new anticancer agents by targeting kinases such as PIM-1 or CDK9. acs.orgnih.gov The versatility of the this compound building block allows for the systematic modification of substituents to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of next-generation therapeutics.
Table 2: Emerging Research Areas for this compound
| Research Area | Focus | Relevance of this compound |
|---|---|---|
| Novel Synthetic Methods | Development of regioselective C-H functionalization and dearomatization strategies for pyridines. nih.govnih.gov | Serves as a versatile substrate for creating complex 2,3,6-trisubstituted pyridines. nih.govresearchgate.net |
| New Catalytic Systems | Exploration of electrocatalysis and asymmetric catalysis for pyridine transformations. acs.orgmdpi.com | The distinct C-Br and C-F bonds allow for selective, catalyst-controlled functionalization. |
| Materials Science | Creation of high-performance fluoropolymers and functional materials. mdpi.com | Potential as a key monomer for new polymers with enhanced thermal and chemical stability. mdpi.com |
| Computational Design | In-silico screening and design of pyridine-based compounds for therapeutic applications. mdpi.comacs.org | Provides a versatile scaffold for the computational design of new kinase inhibitors and other drugs. researchgate.net |
| Pharmacology | Discovery of new drugs targeting kinases and other proteins for diseases like cancer. nih.govnih.gov | Proven utility in synthesizing PKCθ inhibitors and potential for developing other novel therapeutics. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
